N-benzyl-3-(4-chloro-N-methylphenylsulfonamido)-2,4-dimethylbenzenesulfonamide

Description

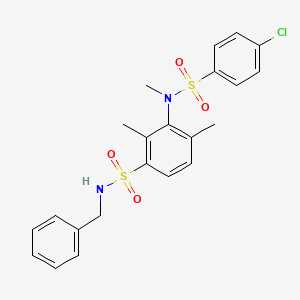

N-benzyl-3-(4-chloro-N-methylphenylsulfonamido)-2,4-dimethylbenzenesulfonamide is a sulfonamide derivative characterized by a complex substitution pattern. Its structure includes:

- A central 2,4-dimethylbenzenesulfonamide backbone.

- A 4-chloro-N-methylphenylsulfonamido group at the 3-position.

- A benzyl group attached to the sulfonamide nitrogen.

This compound belongs to a class of sulfonamides known for diverse biological activities, including antimicrobial and enzyme inhibitory properties. Its structural complexity arises from multiple substituents, which influence its physicochemical behavior, crystallinity, and intermolecular interactions .

Properties

IUPAC Name |

N-benzyl-3-[(4-chlorophenyl)sulfonyl-methylamino]-2,4-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23ClN2O4S2/c1-16-9-14-21(30(26,27)24-15-18-7-5-4-6-8-18)17(2)22(16)25(3)31(28,29)20-12-10-19(23)11-13-20/h4-14,24H,15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWGQLQQBJLUKRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2)C)N(C)S(=O)(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClN2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-benzyl-3-(4-chloro-N-methylphenylsulfonamido)-2,4-dimethylbenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the realm of pharmacology. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is . The structure features a sulfonamide group, which is known for its diverse biological activities.

Sulfonamides generally exert their effects by inhibiting bacterial dihydropteroate synthase, an enzyme critical for folate synthesis. However, the specific mechanism of action for this compound may extend beyond this classical pathway, potentially involving modulation of other biological targets such as receptors or enzymes involved in pain pathways.

Antinociceptive Effects

Recent studies have highlighted the compound's potential as an analgesic agent. For instance, a series of derivatives were evaluated for their activity at the κ-opioid receptor (KOR), with promising results indicating that modifications to the sulfonamide structure can enhance selectivity and potency. In particular, one derivative showed a K_i value of 1.9 nM at KOR, suggesting significant analgesic potential through this pathway .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to its structural features. A systematic SAR study revealed that certain substitutions on the benzene rings and variations in the sulfonamide moiety could dramatically influence biological activity. This emphasizes the importance of molecular design in developing effective pharmacological agents.

Case Studies

- In Vivo Analgesic Testing : In abdominal contraction tests, compounds derived from this sulfonamide exhibited potent antinociceptive effects. The effects were notably reversed by nor-BNI, a selective KOR antagonist, confirming the involvement of KOR in mediating pain relief .

- Cytotoxicity Assays : Preliminary cytotoxicity assays indicated that some derivatives might possess anti-cancer properties. Further investigation is necessary to elucidate these effects and determine specific cancer types that may be targeted.

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | |

| K_i (KOR) | 1.9 nM |

| Analgesic Activity | Potent in vivo |

| Cytotoxicity | Under investigation |

Comparison with Similar Compounds

Comparison with Similar Sulfonamide Compounds

Structural Comparisons

Substituent Effects on Molecular Conformation

The target compound’s conformation is influenced by bulky substituents (benzyl and 4-chloro-N-methylphenyl groups). Key comparisons with simpler analogues include:

*Predicted based on steric hindrance from benzyl and methyl groups.

The benzyl group in the target compound likely increases steric hindrance, leading to greater ring tilting compared to simpler derivatives.

Crystallographic Insights

- N-(4-Chlorophenyl)-2,4-dimethylbenzenesulfonamide forms prism-like crystals via N—H⋯O(S) hydrogen bonds, creating chains (Fig. 2 in ).

- The target compound’s benzyl group may introduce C—H⋯π or π–π stacking interactions, absent in simpler analogues, affecting solubility and melting points .

Key Reaction Steps

The target compound’s synthesis is more complex due to the need for selective sulfonamide formation at two distinct sites.

Physicochemical and Functional Properties

Solubility and Stability

- Target Compound : Reduced water solubility due to hydrophobic benzyl and methyl groups. Enhanced stability from rigid aromatic stacking.

- N-(4-Chlorophenyl)-2,4-dimethylbenzenesulfonamide: Moderate solubility in ethanol, as used for crystallization .

Q & A

Q. What strategies validate structural data when crystallographic and spectroscopic results conflict?

- Methodological Answer : Cross-validation with solid-state NMR can resolve ambiguities in XRD-refined structures. For instance, ¹⁵N NMR confirms hydrogen bonding patterns. If discrepancies persist, Hirshfeld surface analysis quantifies intermolecular interactions, while R₁/R₂ factor comparisons assess refinement quality .

Q. How do researchers address batch-to-batch variability in synthetic protocols?

- Methodological Answer : Strict QC protocols include HPLC purity checks (>95%) and XRD batch crystallography. Process Analytical Technology (PAT) tools, such as real-time Raman spectroscopy, ensure consistency. Statistical Process Control (SPC) charts track critical parameters (e.g., reaction time, yield) across batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.